molecular formula C5HF3N2S B11797769 2-(Trifluoromethyl)thiazole-4-carbonitrile

2-(Trifluoromethyl)thiazole-4-carbonitrile

Cat. No.: B11797769
M. Wt: 178.14 g/mol
InChI Key: FALXVLILVUJILE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)thiazole-4-carbonitrile is a heterocyclic compound featuring a thiazole ring substituted with a trifluoromethyl (–CF₃) group at the 2-position and a nitrile (–CN) group at the 4-position. This compound has garnered attention in medicinal chemistry and agrochemical research due to the electron-withdrawing properties of the trifluoromethyl and nitrile groups, which enhance stability and influence intermolecular interactions.

Properties

Molecular Formula

C5HF3N2S

Molecular Weight

178.14 g/mol

IUPAC Name

2-(trifluoromethyl)-1,3-thiazole-4-carbonitrile

InChI

InChI=1S/C5HF3N2S/c6-5(7,8)4-10-3(1-9)2-11-4/h2H

InChI Key

FALXVLILVUJILE-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)C(F)(F)F)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)thiazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Hydrolysis Reactions

The cyano group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives:

Reaction TypeConditionsProductYieldSource
Acidic hydrolysisH₂SO₄ (conc.), H₂O, reflux2-(Trifluoromethyl)thiazole-4-carboxylic acid75–89%
Basic hydrolysisNaOH (aq.), H₂O₂, 40–60°CCorresponding carboxylate salt82–95%

Mechanistic Insight : The -CN group reacts with water in acidic conditions to form an intermediate imidic acid, which tautomerizes to the carboxylic acid. Basic conditions yield carboxylate salts through nucleophilic hydroxide attack.

Reduction Reactions

The nitrile group is reducible to primary amines or aldehydes:

Reducing AgentConditionsProductSelectivitySource
LiAlH₄Dry ether, 0°C → RT2-(Trifluoromethyl)thiazole-4-methylamine>90%
H₂ (Pd/C catalyst)Ethanol, 50 psi, 50°C2-(Trifluoromethyl)thiazole-4-carbaldehyde65–78%

Key Note : LiAlH₄ achieves full reduction to the amine, while controlled hydrogenation stops at the aldehyde stage.

Nucleophilic Substitution

The electron-deficient thiazole ring facilitates substitutions at position 5:

NucleophileConditionsProductYieldSource
Grignard reagentsTHF, −78°C → RT5-Alkyl/aryl derivatives60–75%
ThioacetamideKOH, EtOH, 25°CThiazolo[5,4-d]thiazole hybrids38–40%

Example : Reaction with phenacyl thiocyanate under KOH catalysis forms dihydrothiophene derivatives via tandem cyclization .

Oxidation Reactions

The sulfur atom in the thiazole ring oxidizes to sulfoxides or sulfones:

Oxidizing AgentConditionsProductYieldSource
H₂O₂Acetic acid, 60°C2-(Trifluoromethyl)thiazole-4-sulfoxide70–85%
mCPBACH₂Cl₂, 0°C → RT2-(Trifluoromethyl)thiazole-4-sulfone88–92%

Application : Sulfoxide derivatives show enhanced bioactivity in enzyme inhibition studies .

Cyclization Reactions

The compound participates in heterocycle formation:

ReagentsConditionsProductYieldSource
Ethyl acetoacetateDMF, 80°C, 12hThiazolo[4,5-b]pyridine derivatives55–65%
Maleic anhydrideGlacial acetic acid, refluxPyrrole-fused thiazoles45–50%

Case Study : Cyclization with trifluoroethyl acetoacetate yields agrochemical intermediates with 75.4% efficiency under vacuum distillation .

Electrophilic Aromatic Substitution

Despite electron-withdrawing groups, directed substitutions occur:

ElectrophileConditionsPositionProductYieldSource
HNO₃ (fuming)H₂SO₄, 0°CC55-Nitro derivative30–40%
Cl₂ (gas)FeCl₃, 25°CC55-Chloro derivative50–60%

Limitation : Low yields due to deactivation by -CF₃ and -CN groups .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

Coupling PartnerCatalystProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃5-Aryl derivatives70–80%
EthynyltrimethylsilanePdCl₂, CuI5-Alkynyl derivatives65–75%

Utility : Aryl derivatives exhibit improved antifungal activity (MIC 0.09 µg/mL) .

Radical Reactions

The -CF₃ group stabilizes adjacent radicals:

InitiatorConditionsProductYieldSource
AIBNBenzene, 80°CTrifluoromethylated biphenyls40–50%
UV lightCCl₄, 25°CDimerized thiazole derivatives30–35%

This compound’s versatility in nucleophilic, electrophilic, and redox reactions underpins its role in synthesizing bioactive molecules and advanced materials. Optimized protocols for hydrolysis (75–95% yields) and cross-coupling (70–80% yields) highlight its industrial relevance.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
2-(Trifluoromethyl)thiazole-4-carbonitrile serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its structural characteristics make it suitable for developing bioactive molecules, particularly those targeting inflammatory and infectious diseases. For instance, derivatives of this compound have been evaluated for their antimicrobial properties against various bacterial strains, demonstrating efficacy that supports its role in drug discovery .

Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. Studies have shown that modifications to the thiazole structure can enhance its ability to inhibit cancer cell proliferation and induce apoptosis. For example, in vitro studies revealed nanomolar activity against human cancer cell lines, suggesting broad-spectrum antitumor potential .

Agricultural Chemistry

Agrochemical Formulation
The compound is utilized in the formulation of agrochemicals, particularly pesticides and herbicides. Its trifluoromethyl group enhances the effectiveness of these chemicals by improving target specificity and reducing off-target effects. This is particularly beneficial in developing environmentally friendly agricultural practices that minimize chemical runoff and toxicity to non-target organisms .

Material Science

Polymer and Coating Applications
In material science, 2-(Trifluoromethyl)thiazole-4-carbonitrile is incorporated into polymers and coatings to enhance thermal stability and chemical resistance. These properties are essential for creating high-performance materials used in various industrial applications, including electronics and protective coatings .

Biochemical Research

Enzyme Inhibition Studies
The compound has proven valuable in biochemical research, particularly in studying enzyme inhibition and receptor binding. Its ability to interact with specific biological pathways makes it a useful tool for understanding disease mechanisms and developing new therapeutic strategies .

The following table summarizes key findings related to the biological activity of 2-(Trifluoromethyl)thiazole-4-carbonitrile:

Activity Type Description
AntimicrobialEffective against various bacterial strains; potential for drug development
AntitumorSignificant activity against cancer cell lines; induces apoptosis
Enzyme InhibitionUseful in studying biological pathways; aids in drug discovery
Agricultural UseEnhances effectiveness of pesticides and herbicides
Material PropertiesImproves thermal stability and chemical resistance in polymers

Case Studies

  • Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of derivatives of 2-(Trifluoromethyl)thiazole-4-carbonitrile against E. coli and K. pneumoniae, showing promising results that warrant further exploration for pharmaceutical applications .
  • Antitumor Research : In preclinical trials using murine models, administration of thiazole derivatives resulted in significant tumor size reduction compared to controls, reinforcing their potential as anticancer agents .
  • Agricultural Chemistry Application : Research demonstrated that formulations containing 2-(Trifluoromethyl)thiazole-4-carbonitrile improved the efficacy of herbicides by enhancing their target specificity while reducing environmental impact .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)thiazole-4-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The thiazole ring can interact with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Thiazole-4-carbonitrile Derivatives

Structural and Crystallographic Comparisons

4-Cyanotiazofurin (2-(β-D-ribofuranosyl)thiazole-4-carbonitrile)
  • Molecular Formula : C₉H₁₀N₂O₄S
  • Key Features: Monoclinic crystal system (space group P2₁) with lattice parameters $a = 7.329 \, \text{Å}, b = 8.295 \, \text{Å}, c = 8.697 \, \text{Å}, \beta = 90.90^\circ$ . Hydrogen bonding and π–π stacking interactions stabilize the crystal lattice.
1,3-Thiazole-4-carbonitrile
  • Molecular Formula : C₄H₂N₂S
  • Key Features :
    • Nitrile group at the 4-position enables C–H⋯N hydrogen bonding and aromatic π–π interactions in the crystal lattice .
    • Simpler structure compared to 2-(trifluoromethyl)thiazole-4-carbonitrile, lacking the –CF₃ group.
2-Chloro-5-(4-fluorophenyl)thiazole-4-carbonitrile
  • Molecular Formula : C₁₀H₄ClFN₂S
  • Key Features :
    • Chlorine and fluorophenyl substituents introduce steric and electronic effects distinct from –CF₃ .
    • Higher molecular weight (238.67 g/mol) compared to 1,3-thiazole-4-carbonitrile (110.14 g/mol).

Functional Group Impact on Bioactivity

2-[3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]thiazole-4-carbonitrile
  • Key Features :
    • Pyrazole and chloropyridyl substituents enhance binding to insecticidal targets (e.g., SDH protein in fungi) .
    • Demonstrated fungicidal activity against Sclerotinia sclerotiorum and Rhizoctonia solani (>50% inhibition at 50 μg/mL) .
3-(4-Methylphenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile
  • Molecular Formula : C₁₂H₁₀N₂S₃
  • Key Features: Thioxo (–S) and methylsulfanyl (–SMe) groups increase hydrophobicity and alter redox properties .

Electronic and Steric Effects of Substituents

Compound Substituents Electronic Effects Steric Effects
2-(Trifluoromethyl)thiazole-4-carbonitrile –CF₃ (2-position), –CN (4-position) Strong electron-withdrawing (–CF₃), polar (–CN) Moderate steric bulk from –CF₃
4-Cyanotiazofurin Ribofuranosyl (2-position) Electron-donating sugar moiety High steric hindrance
2-Chloro-5-(4-fluorophenyl)thiazole-4-carbonitrile –Cl (2-position), –C₆H₄F (5-position) Electron-withdrawing (–Cl, –F) Significant steric bulk from aryl

Biological Activity

2-(Trifluoromethyl)thiazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antiviral activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring with a trifluoromethyl group that enhances its biological activity. The presence of the carbonitrile functional group also contributes to its reactivity and potential therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole, including 2-(trifluoromethyl)thiazole-4-carbonitrile, exhibit considerable antimicrobial properties. A series of thiazole derivatives were synthesized and tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated moderate to good activity across the board.

CompoundMIC (µg/mL)Activity Type
4b12.5Antibacterial
7a15.0Antifungal

These results suggest that the trifluoromethyl substitution may enhance the interaction with microbial targets, leading to increased efficacy.

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. For instance, compounds synthesized from thiazole frameworks were evaluated for their cytotoxic effects on various cancer cell lines. Notably, the compound exhibited IC50 values indicating potent activity against HepG-2 liver cancer cells.

CompoundCell LineIC50 (µg/mL)Mechanism of Action
9HepG-21.61 ± 1.92Bcl-2 inhibition
10A-4311.98 ± 1.22Topoisomerase inhibition

The structure-activity relationship (SAR) analysis revealed that the presence of electron-donating groups significantly enhances cytotoxicity, emphasizing the importance of molecular modifications in drug design.

Antiviral Activity

Thiazole derivatives have also shown promise as antiviral agents. In particular, studies have evaluated their efficacy against flavivirus infections. Compounds were tested in vitro for their ability to inhibit viral replication.

CompoundVirusEC50 (µM)Inhibition Rate (%)
19Yellow Fever Virus25>50

These findings indicate that specific structural modifications can lead to enhanced antiviral activity, making thiazoles a valuable scaffold for developing new antiviral therapies.

Case Studies

  • Anticonvulsant Activity : A study demonstrated that thiazole derivatives could effectively reduce seizure activity in animal models, highlighting their potential as anticonvulsant agents. The most active compounds showed significant protection against seizures at low doses compared to standard treatments .
  • Antitumor Agents : Research focused on synthesizing novel thiazole-based compounds revealed several candidates with potent anticancer properties against multiple cell lines, outperforming traditional chemotherapeutics like doxorubicin .
  • Ferroptosis Induction : Recent investigations into the mechanism of action revealed that certain thiazoles can induce ferroptosis in cancer cells through selective targeting of GPX4 protein, demonstrating a novel approach to cancer treatment .

Q & A

Q. What are the established synthetic routes for 2-(Trifluoromethyl)thiazole-4-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via heterocyclization strategies. For example, thiazole ring formation can be achieved using chloroacetonitrile and thiourea derivatives under controlled heating (35–40°C). The Paal-Knorr method is also applicable for pyrrole-thiazole hybrid systems, where trifluoromethoxy precursors are functionalized stepwise . Key factors affecting yield include solvent choice (e.g., THF or ethanol), reaction time (3–24 hours), and stoichiometric ratios of sulfur-containing reagents. Purification often involves recrystallization from ethanol or column chromatography .

Q. How is 2-(Trifluoromethyl)thiazole-4-carbonitrile characterized structurally and spectroscopically?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for related trifluoromethyl-thiazole derivatives (e.g., 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid) . Spectroscopic characterization includes:
  • NMR : 19F^{19}\text{F} NMR detects trifluoromethyl shifts at ~-60 ppm, while 1H^{1}\text{H} NMR identifies thiazole protons (δ 7.5–8.5 ppm).
  • MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 209.05).
    Computational methods like DFT complement experimental data to validate electronic properties .

Q. What are the key reactivity patterns of 2-(Trifluoromethyl)thiazole-4-carbonitrile in nucleophilic or electrophilic reactions?

  • Methodological Answer : The carbonitrile group undergoes nucleophilic addition (e.g., with amines or Grignard reagents), while the thiazole ring participates in electrophilic substitution. For example:
  • Nucleophilic Attack : Reaction with 2-aminopyridine derivatives forms imine-linked hybrids, monitored by TLC.
  • Electrophilic Substitution : Halogenation at the thiazole C5 position occurs under mild conditions (e.g., NBS in DMF).
    Side reactions, such as hydrolysis of the trifluoromethyl group, are minimized using anhydrous solvents .

Advanced Research Questions

Q. How can researchers address low yields in multi-step syntheses involving 2-(Trifluoromethyl)thiazole-4-carbonitrile intermediates?

  • Methodological Answer : Low yields often arise from unstable intermediates (e.g., enamines or thioureas). Strategies include:
  • Optimized Workup : Rapid extraction and cold quenching prevent degradation.
  • Catalytic Enhancements : Lewis acids like ZnCl2_2 improve cyclization efficiency.
  • In Situ Monitoring : Real-time FTIR or LC-MS tracks intermediate stability.
    For example, sodium bicarbonate buffers in THF mitigate side reactions during thiazole ring closure .

Q. How to resolve contradictions between computational predictions and experimental data for electronic properties?

  • Methodological Answer : Discrepancies in HOMO-LUMO gaps or dipole moments often stem from solvent effects or basis set limitations in DFT calculations. Solutions include:
  • Solvent Correction : Incorporate PCM (Polarizable Continuum Model) in simulations.
  • Benchmarking : Compare multiple methods (e.g., B3LYP vs. M06-2X) with experimental UV-Vis or cyclic voltammetry data.
    Case studies on similar trifluoromethyl-thiazoles show deviations <5% after solvent correction .

Q. What strategies improve the pharmacokinetic profile of 2-(Trifluoromethyl)thiazole-4-carbonitrile derivatives in drug discovery?

  • Methodological Answer : Structural modifications enhance metabolic stability and bioavailability:
  • Bioisosteric Replacement : Substitute the carbonitrile with a tetrazole group to reduce CYP450-mediated oxidation.
  • Prodrug Design : Esterify the thiazole nitrogen for improved membrane permeability.
    In vitro assays (e.g., microsomal stability tests) and molecular docking (e.g., with kinase targets like EGFR) guide optimization .

Q. How to analyze conflicting spectroscopic data for regioselective functionalization products?

  • Methodological Answer : Regioselectivity ambiguities (e.g., C4 vs. C5 substitution) require multi-technique validation:
  • NOESY NMR : Detects spatial proximity of substituents.
  • X-ray Diffraction : Resolves positional isomers (e.g., 4- vs. 5-cyano derivatives).
    For fluorinated analogs, 19F^{19}\text{F}-1H^{1}\text{H} HOESY experiments clarify substitution patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.